
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride, also known as BEt, is a chemical compound with potential use in scientific research. It is a selective agonist for the serotonin 5-HT1A receptor, which is a target for the treatment of various neuropsychiatric disorders.
Mechanism Of Action
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride acts as a partial agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that mediates the effects of serotonin. By binding to the receptor, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can modulate the activity of various signaling pathways, leading to changes in neurotransmitter release and neuronal activity. The exact mechanism of action of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride is not fully understood and requires further investigation.
Biochemical And Physiological Effects
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, changes in gene expression, and alterations in neuronal activity. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant-like effects. 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
Advantages And Limitations For Lab Experiments
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has several advantages for use in lab experiments, including its selectivity for the 5-HT1A receptor and its potential use in the treatment of various neuropsychiatric disorders. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high doses. Further studies are needed to fully understand the advantages and limitations of using 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride in lab experiments.
Future Directions
There are several future directions for research on 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride, including investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and optimizing its synthesis and purification methods. Further studies are also needed to fully understand the mechanism of action of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride and its potential side effects. Overall, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has potential as a valuable tool for scientific research and may have therapeutic applications in the future.
Synthesis Methods
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-(2-(N,N-diethylamino)ethoxy)ethanol with benzo[b]thiophene-5-carbaldehyde in the presence of a catalyst. The resulting product is then purified and converted to the hydrochloride salt form. The purity and yield of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can be improved through various optimization techniques.
Scientific Research Applications
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has potential use in scientific research due to its selectivity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
142935-03-3 |
|---|---|
Product Name |
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride |
Molecular Formula |
C16H24ClNO2S |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
(1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)8-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H/t15-;/m0./s1 |
InChI Key |
BKMCUGFGPQNYHG-RSAXXLAASA-N |
Isomeric SMILES |
CCN(CC)CCOC[C@@H](C1=CC2=C(C=C1)SC=C2)O.Cl |
SMILES |
CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Canonical SMILES |
CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
synonyms |
1-(benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride 1-benzothiophen-5-yl-2-(2-(diethylamino)ethoxy)ethanol hydrochloride T 588 T-588 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




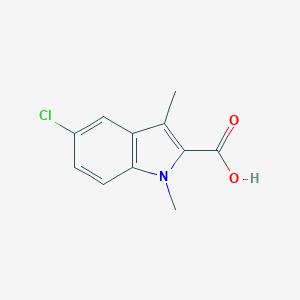
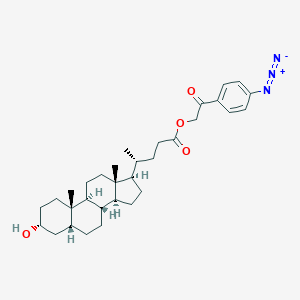
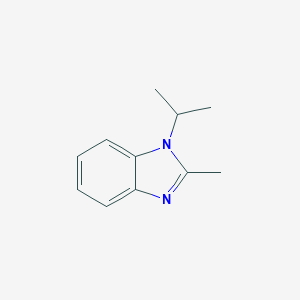

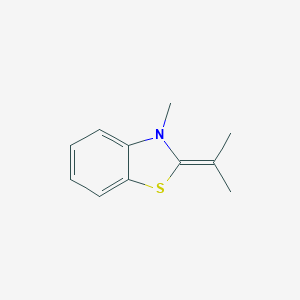
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
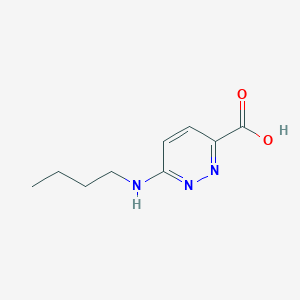
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)
